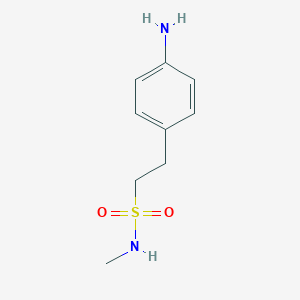

4-Amino-N-methylbenzeneethanesulfonamide

概要

説明

4-Amino-N-methylbenzeneethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group, a methyl group, and a benzeneethanesulfonamide moiety, making it a versatile molecule for different chemical reactions and applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylbenzeneethanesulfonamide typically involves the reaction of 4-nitro-N-methylbenzeneethanesulfonamide with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction of the nitro group to an amino group is a crucial step in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired conversion .

化学反応の分析

Types of Reactions: 4-Amino-N-methylbenzeneethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

4-Amino-N-methylbenzeneethanesulfonamide has been extensively studied for its antimicrobial properties. It acts as a sulfonamide antibiotic, inhibiting bacterial growth by interfering with folic acid synthesis. This mechanism is critical in treating infections caused by susceptible bacteria.

Case Study: Efficacy Against Bacterial Strains

In a study assessing the compound's effectiveness against various bacterial strains, it was found to exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria. For example, at concentrations ranging from 10 µg/mL to 100 µg/mL, the compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Carbonic Anhydrase Inhibition

Role in Enzyme Inhibition

Research has demonstrated that derivatives of 4-amino-substituted benzenesulfonamides can serve as potent inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance.

Data Table: Binding Affinity of Derivatives

| Compound | CA Isozyme | Binding Affinity (nM) |

|---|---|---|

| This compound | CA I | 6 |

| This compound | CA II | 1.85 |

| Diazobenzenesulfonamides | CA XIII | 12 |

This table illustrates the varying binding affinities of different compounds to specific carbonic anhydrase isozymes, highlighting the potential of sulfanilamide derivatives in therapeutic applications .

Treatment of Migraines

Mechanism of Action

this compound has been investigated for its use in treating migraines and cluster headaches. The compound acts as a selective vasoconstrictor, which can alleviate headache symptoms by reducing cranial vasodilation.

Case Study: Clinical Trials

In clinical trials, patients receiving treatment with sulfanilamide derivatives reported significant reductions in migraine frequency and severity. The compounds were well-tolerated, with no serious adverse effects noted at therapeutic doses .

Industrial Applications

Use in Chemical Synthesis

Beyond its pharmaceutical use, this compound serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Agrochemicals | Used in the synthesis of herbicides and pesticides. |

| Specialty Chemicals | Acts as a building block for producing dyes and pigments. |

This versatility underscores the compound's significance in both research and industrial settings .

作用機序

The mechanism of action of 4-Amino-N-methylbenzeneethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

類似化合物との比較

- 4-Amino-N,N-dimethylbenzenesulfonamide

- 4-Amino-N-methylbenzenesulfonamide

- 4-Amino-N-ethylbenzenesulfonamide

Comparison: 4-Amino-N-methylbenzeneethanesulfonamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to its similar compounds, it offers distinct advantages in terms of reactivity and application potential. For instance, the presence of the ethane moiety provides additional flexibility in chemical synthesis and industrial applications .

生物活性

Overview

4-Amino-N-methylbenzeneethanesulfonamide, commonly referred to as a sulfonamide compound, is recognized for its significant biological activities, particularly in the fields of microbiology and pharmacology. Its structure includes an amino group, a methyl group, and a sulfonamide moiety, which contribute to its reactivity and biological functions.

- Molecular Formula : C9H14N2O2S

- Molecular Weight : 186.23 g/mol

- CAS Number : 1709-52-0

- Solubility : Soluble in polar solvents such as water and methanol.

This compound primarily functions as an antibacterial agent . The mechanism involves:

- Inhibition of Enzyme Activity : It inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition prevents bacteria from synthesizing folic acid, essential for nucleic acid production.

- Competitive Inhibition : The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS, effectively blocking the pathway necessary for bacterial growth and proliferation.

Antimicrobial Effects

The antibacterial properties of this compound have been extensively studied. It has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Streptococcus pneumoniae

The compound's activity can be quantified by its Minimum Inhibitory Concentration (MIC), which varies depending on the bacterial strain but generally falls within the range of 50-200 µg/mL .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Synergistic Effects :

- In Vivo Studies :

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains amino and sulfonamide groups | Antibacterial; inhibits DHPS |

| Sulfanilamide | Similar sulfonamide structure | Antibacterial; broader spectrum |

| Trimethoprim | Dihydrofolate reductase inhibitor | Synergistic with sulfonamides |

Safety and Toxicology

While this compound is generally well-tolerated, some adverse effects may occur, including:

- Allergic reactions (skin rashes)

- Gastrointestinal disturbances

- Hematological effects (e.g., agranulocytosis)

It is crucial to monitor patients for these potential side effects during treatment .

特性

IUPAC Name |

2-(4-aminophenyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXLSPCIRDEJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541747 | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98623-16-6 | |

| Record name | 4-Amino-N-methylbenzeneethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98623-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanesulfonamide, 4-amino-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the reaction between 2-(4-aminophenyl)-N-methylethanesulfonamide and thiophosgene in the synthesis of heterocyclic compounds?

A1: The reaction of 2-(4-aminophenyl)-N-methylethanesulfonamide (1) with thiophosgene is the crucial first step in the synthesis of various heterocyclic compounds, as outlined in the research []. This reaction yields 2-(4-isothiocyanatophenyl)-N-methylethanesulfonamide (2), a key intermediate. This isothiocyanate derivative (2) then serves as a versatile building block for constructing the 1,2,4-triazole-5-thiol, 1,3,4-thiadiazole, and 1,3-thiazine derivatives described in the study. This highlights the importance of 2-(4-aminophenyl)-N-methylethanesulfonamide as a starting material for accessing diverse chemical structures with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。